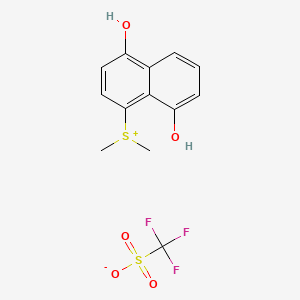
(4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is an organic sulfur compound with the molecular formula C13H13F3O5S2 and a molecular weight of 370.36 g/mol . It is typically a white solid that is soluble in organic solvents like acetonitrile and methanol . This compound is often used as an oxidizing agent in organic synthesis and other electron transfer reactions .
準備方法
Synthetic Routes and Reaction Conditions
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is generally synthesized by reacting (4,8-dihydroxy-1-naphthyl)dimethyl sulfide with trifluoromethanesulfonic acid[3][3]. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities[3][3].
化学反応の分析
Types of Reactions
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions where the sulfonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the original compound .
科学的研究の応用
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis and electron transfer reactions.
Biology: It may be used in biochemical assays to study oxidative stress and related processes.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of (4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate involves its ability to act as an oxidizing agent. It facilitates electron transfer reactions by accepting electrons from other molecules, thereby oxidizing them . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate: Similar in structure but with hydroxyl groups at different positions.
Sulfonium, (4,7-dihydroxy-1-naphthalenyl)dimethyl-, 1,1,1-trifluoromethanesulfonate: Another related compound with similar chemical properties.
Uniqueness
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is unique due to its specific arrangement of hydroxyl groups and its ability to act as a versatile oxidizing agent in various chemical reactions .
特性
分子式 |
C13H13F3O5S2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
(4,8-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)11-7-6-9(13)8-4-3-5-10(14)12(8)11;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7) |
InChIキー |
VSBGQWYZNVYIBG-UHFFFAOYSA-N |
正規SMILES |
C[S+](C)C1=C2C(=C(C=C1)O)C=CC=C2O.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















